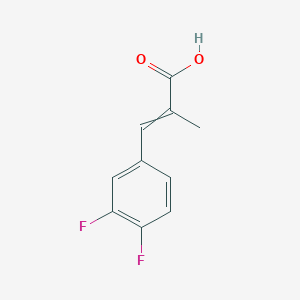
3-(3,4-Difluorophenyl)-2-methylprop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-Difluorophenyl)-2-methylprop-2-enoic acid: is an organic compound with the molecular formula C10H8F2O2 It is a derivative of cinnamic acid, where the hydrogen atoms at the 3rd and 4th positions on the benzene ring are replaced by fluorine atoms, and an alpha-methyl group is added to the cinnamic acid backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Difluorophenyl)-2-methylprop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzaldehyde and alpha-methylcinnamic acid.
Reaction Conditions: The key step involves a condensation reaction between 3,4-difluorobenzaldehyde and alpha-methylcinnamic acid in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions: 3-(3,4-Difluorophenyl)-2-methylprop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
科学研究应用
Chemistry: 3-(3,4-Difluorophenyl)-2-methylprop-2-enoic acid is used as a building block in organic synthesis. It can be employed in the preparation of various fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Biology: In biological research, this compound can be used to study the effects of fluorine substitution on the biological activity of cinnamic acid derivatives. It may also serve as a probe to investigate enzyme-substrate interactions.
Medicine: Fluorinated compounds, including this compound, are of interest in drug discovery due to their potential to enhance the pharmacokinetic properties of therapeutic agents. This compound may be explored for its potential anti-inflammatory, anticancer, or antimicrobial activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用机制
The mechanism of action of 3-(3,4-Difluorophenyl)-2-methylprop-2-enoic acid depends on its specific application. In general, the presence of fluorine atoms can influence the compound’s reactivity, stability, and interaction with biological targets. Fluorine substitution can enhance the lipophilicity and metabolic stability of the compound, potentially improving its bioavailability and efficacy.
Molecular Targets and Pathways: The molecular targets and pathways involved in the action of this compound are not well-documented. it is likely that the compound interacts with enzymes, receptors, or other biomolecules, leading to its observed biological effects.
相似化合物的比较
3,4-Difluorocinnamic acid: Similar to 3-(3,4-Difluorophenyl)-2-methylprop-2-enoic acid but lacks the alpha-methyl group.
4-Fluorocinnamic acid: Contains a single fluorine atom at the 4th position on the benzene ring.
3-Fluorocinnamic acid: Contains a single fluorine atom at the 3rd position on the benzene ring.
Alpha-methylcinnamic acid: Lacks fluorine substitution but has an alpha-methyl group.
Uniqueness: this compound is unique due to the presence of both fluorine atoms and an alpha-methyl group. This combination of substituents can significantly influence the compound’s chemical and biological properties, making it distinct from other cinnamic acid derivatives.
属性
分子式 |
C10H8F2O2 |
|---|---|
分子量 |
198.17 g/mol |
IUPAC 名称 |
3-(3,4-difluorophenyl)-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C10H8F2O2/c1-6(10(13)14)4-7-2-3-8(11)9(12)5-7/h2-5H,1H3,(H,13,14) |
InChI 键 |
JXZKWSYEPABLCI-UHFFFAOYSA-N |
规范 SMILES |
CC(=CC1=CC(=C(C=C1)F)F)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













